molecular formula C13H15N3O2 B1463475 5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide CAS No. 1053656-32-8

5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide

Cat. No.: B1463475
CAS No.: 1053656-32-8
M. Wt: 245.28 g/mol
InChI Key: FHTSGFXHELYMMC-UHFFFAOYSA-N
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Description

5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide is a chemical compound with the molecular formula C₁₃H₁₅N₃O₂. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl oxalate to form the intermediate, which is then cyclized to produce the oxadiazole ring.

Chemical Reactions Analysis

5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is known to interfere with cellular processes essential for the survival and proliferation of pathogens and cancer cells .

Comparison with Similar Compounds

5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide can be compared with other oxadiazole derivatives, such as:

Properties

IUPAC Name

N-butyl-5-phenyl-1,2,4-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-3-9-14-12(17)11-15-13(18-16-11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTSGFXHELYMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NOC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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